Welcome to the BenchChem Online Store!
molecular formula C10H20N2S B8795874 1-Tert-butyl-3-cyclopentylthiourea

1-Tert-butyl-3-cyclopentylthiourea

Cat. No. B8795874
M. Wt: 200.35 g/mol
InChI Key: YPYMYGOFTCUHAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06642204B2

Procedure details

To a solution of tert-butyl isothiocyanate (5.0 mL; 39.4 mmoL) in DCM (200 mL) was added cyclopentylamine (4.67 mL; 47.3 mmoL) followed by DIEA and the reaction mixture was stirred at R.T. for 2 h. The mixture was diluted with EtOAc, washed with a 10% aqueous solution of citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×). The organic layer was dried over anhydrous MgSO4, filtered and evaporated to yield N-tert-butyl-N′-cyclopentyl thiourea as a white solid (3.70 g; 47% yield). The N-tert-butyl-N′-cyclopentyl thiourea (3.70 g) was dissolved in concentrated HCl (46 mL). The dark yellow solution was heated at a gentle reflux. After 40 min the reaction mixture was allowed to cool to R.T. and thereafter cooled in ice and rendered basic to pH 9.5 with solid and a saturated aqueous solution of NaHCO3. The product was extracted into EtOAc (3×). The combined EtOAc extracts were washed with H2O (2×) and brine (1×). The organic layer was dried (MgSO4), filtered and concentrated to yield a beige solid (2.46 g crude). Trituration of the crude material in hexane/EtOAc 95/5 provided, after filtration, the N-cyclopentythiourea 8a as a white solid (2.38; 90% yield).
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
4.67 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([N:5]=[C:6]=[S:7])([CH3:4])([CH3:3])[CH3:2].[CH:8]1([NH2:13])[CH2:12][CH2:11][CH2:10][CH2:9]1.CCN(C(C)C)C(C)C>C(Cl)Cl.CCOC(C)=O>[C:1]([NH:5][C:6]([NH:13][CH:8]1[CH2:12][CH2:11][CH2:10][CH2:9]1)=[S:7])([CH3:4])([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)(C)N=C=S
Name
Quantity
4.67 mL
Type
reactant
Smiles
C1(CCCC1)N
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at R.T. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with a 10% aqueous solution of citric acid (2×), saturated NaHCO3 (2×), H2O (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(C)(C)NC(=S)NC1CCCC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.